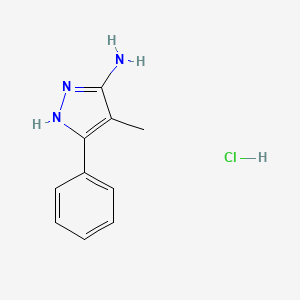

4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride

Description

Properties

IUPAC Name |

4-methyl-5-phenyl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8;/h2-6H,1H3,(H3,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBWVECWXQCTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride can be synthesized by refluxing a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as one-pot multi-component reactions, cyclocondensation, and coupling reactions .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines or other functional groups.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride as an anticancer agent. Researchers have synthesized various derivatives of this compound and evaluated their cytotoxic effects against multiple cancer cell lines. For instance, compounds derived from this compound demonstrated significant cytotoxicity with IC50 values ranging from 60 nM to over 2000 nM against different cancer types, including breast cancer (MCF-7) and liver cancer (HEPG2) cells .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. For example, some derivatives have been shown to inhibit enzymes involved in cell cycle regulation and apoptosis, leading to increased cancer cell death .

Enzyme Inhibition Studies

This compound has been extensively used in studies aimed at identifying enzyme inhibitors. It has shown promise as a scaffold for developing inhibitors targeting various enzymes involved in metabolic pathways. This compound interacts with enzymes such as acetylcholinesterase, impacting neurotransmitter levels and signaling pathways relevant to neurodegenerative diseases.

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its derivatives are utilized to create more complex heterocyclic compounds through various synthetic routes, including multi-component reactions. These reactions often yield products with enhanced biological activity or novel properties suitable for pharmaceutical applications .

Material Science Applications

In material science, derivatives of this compound have been explored for their potential use in developing new materials with specific properties, such as improved thermal stability or enhanced conductivity. The incorporation of this pyrazole derivative into polymer matrices has shown promising results in enhancing the mechanical and thermal properties of the resultant materials .

Case Study 1: Anticancer Compound Development

A study reported the synthesis of several pyrazole derivatives based on this compound, which exhibited varying degrees of cytotoxicity against cancer cell lines. The most potent compounds were found to induce apoptosis through caspase activation pathways, demonstrating their potential as lead compounds for further development into anticancer therapies .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of acetylcholinesterase by pyrazole derivatives showed that modifications to the 4-methyl group significantly affected inhibitory potency. This finding suggests that structural variations can lead to enhanced therapeutic efficacy in treating conditions like Alzheimer's disease.

Data Table: Cytotoxicity of Pyrazole Derivatives

| Compound ID | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 4a | 60 | MCF-7 |

| 4b | 1280 | DLDI |

| 4c | 220 | HEPG2 |

| 6a | 1084 | HA22T |

| 6b | 2420 | WI38 |

Mechanism of Action

The mechanism of action of 4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pyrazole core allows for diverse substitutions, influencing electronic, steric, and solubility properties. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives

Key Observations:

The trifluoromethoxy group in the 3-methyl-1-(4-(trifluoromethoxy)phenyl) derivative (Table 1) combines lipophilicity with strong electron-withdrawing effects, which may enhance metabolic stability in drug design .

Hydrochloride Salt Utility :

Physicochemical and Crystallographic Properties

Hydrogen bonding and crystal packing are critical for stability and solubility. The hydrochloride salt of the target compound likely forms ionic interactions between the protonated amine and chloride ion, as observed in other hydrochloride salts like dosulepin hydrochloride . Etter’s graph-set analysis () provides a framework for understanding hydrogen-bonding patterns in such crystals, which influence melting points and hygroscopicity .

Crystallography Tools:

Biological Activity

4-Methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique substitution pattern that enhances its chemical properties, making it a valuable candidate for various pharmacological applications, including anticancer and antimicrobial activities.

The molecular formula of this compound is C10H12ClN3, with a molecular weight of approximately 209.68 g/mol. The presence of both a methyl group and a phenyl group on the pyrazole ring contributes to its distinctive reactivity and biological potential.

Target Interactions

This compound interacts with various biological targets, influencing cellular pathways. Pyrazole derivatives are known to affect multiple biochemical pathways, which may include:

- Inhibition of cell proliferation : Some studies indicate that this compound can inhibit the growth of cancer cells through mechanisms such as apoptosis induction.

- Antimicrobial activity : Research has shown potential efficacy against various microbial strains, suggesting possible applications in treating infections.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound. Notable findings include:

- Inhibition of Cancer Cell Lines : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The IC50 values for these effects typically fall within the low micromolar range, indicating potent activity .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 5.0 | Cytotoxicity observed |

| HepG2 | 4.2 | Cytotoxicity observed |

| MDA-MB-231 | 3.8 | Significant growth inhibition |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains, highlighting its potential as an antibiotic agent.

Study on Anticancer Efficacy

A recent study focused on the synthesis and evaluation of 4-methyl-3-phenyl derivatives showed promising results in inhibiting the proliferation of breast cancer cell lines. The study utilized an MTT assay to quantify cell viability after treatment with varying concentrations of the compound over 24 and 48 hours. Results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .

In Vivo Studies

In vivo studies have further supported the anticancer claims, demonstrating that administration of this compound led to tumor regression in animal models. These findings underscore the need for further clinical investigations to evaluate therapeutic efficacy and safety .

Q & A

Basic: What are established synthetic routes for 4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride?

The synthesis typically involves multi-step protocols starting with cyclization of hydrazine derivatives. For example:

- Cyclization of thiourea analogues followed by halogenation yields regioisomers, as demonstrated in the synthesis of (4-methoxyphenyl)-1H-tetrazol-5-amine derivatives .

- Vilsmeier–Haack formylation is used to generate intermediates like 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, which can be further functionalized .

- Acylation and oxidation steps are critical for producing pyrazole-4-carbonyl chloride intermediates, as seen in the synthesis of pyrazole acyl thiourea derivatives .

Key validation: X-ray crystallography confirms structural integrity at critical stages .

Basic: How is the structural identity of this compound validated in synthetic workflows?

- Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry, as applied to halogenated pyrazole regioisomers .

- Spectroscopic techniques (IR, NMR) are used to verify functional groups, such as carbonyl peaks in intermediates like 1H-pyrazole-4-carbonyl chloride .

- Chromatographic purity analysis (HPLC/GC) ensures absence of regioisomeric byproducts, particularly in multi-step syntheses .

Advanced: How can researchers resolve contradictory biological activity data across derivatives?

Discrepancies in pharmacological profiles (e.g., antitubercular vs. antibacterial activity) require:

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., halogen vs. methoxy groups) on target binding .

- Dose-response profiling : Re-evaluate activity thresholds under standardized assay conditions (e.g., MIC values for antimicrobial studies) .

- Computational docking : Model interactions with targets like Mycobacterium tuberculosis enzymes to rationalize divergent results .

Advanced: What methodologies optimize reaction yields in multi-step pyrazole syntheses?

- Solvent-free conditions : Improve atom economy and reduce purification steps, as shown in condensation reactions with barbituric acids .

- Microwave-assisted synthesis : Accelerate cyclization and acylation steps, reducing side-product formation .

- Catalyst screening : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency in oxadiazole derivatives .

Case study: A four-step synthesis achieved 72% overall yield using optimized acylation and oxidation conditions .

Advanced: How can computational tools streamline reaction design for novel derivatives?

- Reaction path search algorithms (e.g., quantum chemical calculations) predict feasible intermediates and transition states, reducing trial-and-error experimentation .

- Machine learning : Analyze reaction databases to identify optimal conditions (e.g., temperature, catalyst) for pyrazole functionalization .

- DFT calculations : Assess electronic effects of substituents (e.g., trifluoromethyl groups) on reactivity and stability .

Example: ICReDD’s feedback loop integrates computational predictions with experimental validation to accelerate discovery .

Basic: What are the key pharmacological targets studied for this compound?

- Antimicrobial activity : Screened against Gram-positive/negative bacteria via agar diffusion and microdilution assays .

- Antitubercular potential : Evaluated against H37Rv strains using the Microplate Alamar Blue Assay (MABA) .

- Enzyme inhibition : Tested for interactions with kinases or oxidoreductases via fluorescence-based assays .

Advanced: How to address stability challenges in hydrochloride salt formulations?

- pH-dependent solubility studies : Monitor degradation in aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy .

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere to identify decomposition thresholds .

- Lyophilization : Improve shelf-life by converting to stable amorphous forms, as applied to related pyrazole derivatives .

Advanced: Design a protocol for regioselective N-functionalization of the pyrazole core.

- Protecting group strategy : Use tert-butyloxycarbonyl (Boc) to block the amine group during electrophilic substitution .

- Metal-mediated coupling : Employ palladium catalysts for Suzuki-Miyaura reactions at the 3-phenyl position .

- Selective alkylation : Optimize base strength (e.g., K₂CO₃ vs. NaH) to control N1 vs. N2 reactivity in polar aprotic solvents .

Basic: What analytical techniques confirm purity post-synthesis?

- Elemental analysis (CHNS) validates empirical formulas within ±0.4% deviation .

- Mass spectrometry (HRMS) confirms molecular ion peaks with <5 ppm mass accuracy .

- HPLC-DAD detects impurities at ≥99% purity thresholds using C18 columns and acetonitrile/water gradients .

Advanced: How to troubleshoot low yields in heterocyclic ring-closure steps?

- Reagent stoichiometry : Adjust molar ratios of hydrazine to carbonyl precursors (e.g., 1.2:1) to drive cyclization .

- Temperature gradients : Use slow heating (2°C/min) to avoid exothermic side reactions .

- In situ monitoring : ReactIR tracks intermediate formation in real-time, enabling rapid optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.